2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole
Overview
Description
2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a benzimidazole core, linked via a thioether bond and substituted with a nitro group. The presence of these functional groups and heterocyclic rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
The compound 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are known to have a wide range of applications in medicinal chemistry . They have been found to exhibit significant activity against a variety of infectious agents . .
Mode of Action
It is known that imidazo[1,2-a]pyridines can be functionalized through radical reactions involving transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Imidazo[1,2-a]pyridines have been found to target essential, conserved cellular processes . This suggests that the compound may affect a variety of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Imidazo[1,2-a]pyridine Core: This can be achieved through the condensation of 2-aminopyridine with aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The imidazo[1,2-a]pyridine intermediate is then reacted with a suitable thiol compound to form the thioether linkage.
Benzimidazole Synthesis: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a nitro-substituted carboxylic acid or its derivatives.
Final Coupling: The imidazo[1,2-a]pyridine-thioether intermediate is coupled with the benzimidazole derivative under appropriate conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine and benzimidazole derivatives.
Scientific Research Applications
2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its broad spectrum of biological activities.
Benzimidazole: Widely used in medicinal chemistry for its therapeutic properties.
Thioether-linked Heterocycles: Commonly found in bioactive molecules and pharmaceuticals.
Uniqueness
2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole stands out due to its unique combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-6-nitro-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5O2S/c21-20(22)11-4-5-12-13(7-11)18-15(17-12)23-9-10-8-19-6-2-1-3-14(19)16-10/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPWFHSJJINRLMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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